molecular formula C25H29Cl2NO4 B605387 2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid CAS No. 1352064-70-0

2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid

Cat. No. B605387
M. Wt: 478.41
InChI Key: YUALYRLIFVPOHL-VPLUBSIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM-8553 is a potent and selective piperidinone inhibitor of the MDM2-p53 interaction.

Scientific Research Applications

Synthesis and Structural Analysis

The compound "2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid" is a complex molecule, and while direct research specifically on this compound is not readily available, several studies have investigated structures with somewhat similar characteristics. For instance, the study by Wu et al. (2015) discussed the synthesis and characterization of a compound with chlorophenyl and hydroxy groups, focusing on the molecular configuration and crystal structure analysis. This study emphasized the importance of understanding the intermolecular interactions, such as hydrogen bonds, which are crucial for the stability and conformation of complex molecules (Wu et al., 2015).

Antimicrobial Applications

Additionally, some research has been conducted on the antimicrobial properties of related compounds. For example, Krátký et al. (2017) synthesized and evaluated a series of rhodanine-3-acetic acid-based derivatives, assessing their potential as antimicrobial agents against bacteria, mycobacteria, and fungi. They discovered that these derivatives exhibit significant activity, particularly against mycobacteria (Krátký et al., 2017).

Chemical Synthesis Techniques

In terms of chemical synthesis, research by Mogilaiah et al. (2005) delved into the synthesis of certain compounds using chloramine-T mediated processes under microwave irradiation, demonstrating the efficiency of microwave-assisted synthesis in producing high-purity compounds. Such techniques are relevant for the synthesis of complex molecules like "2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid," particularly when considering the optimization of reaction conditions for better yields and purity (Mogilaiah & Reddy, 2005).

Stereochemical Considerations

Furthermore, Tanaka et al. (2002) conducted a study on the synthesis of carbapenam derivatives, highlighting the significance of stereochemical configurations in the synthesis of bioactive molecules. Understanding the stereochemistry is crucial for the synthesis and functional analysis of complex compounds like the one (Tanaka et al., 2002).

properties

CAS RN

1352064-70-0

Product Name

2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid

Molecular Formula

C25H29Cl2NO4

Molecular Weight

478.41

IUPAC Name

2-[(3R,5R,6S)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-1-[(2S,3S)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid

InChI

InChI=1S/C25H29Cl2NO4/c1-4-21(15(2)29)28-23(16-8-10-18(26)11-9-16)20(17-6-5-7-19(27)12-17)13-25(3,24(28)32)14-22(30)31/h5-12,15,20-21,23,29H,4,13-14H2,1-3H3,(H,30,31)/t15-,20+,21-,23+,25+/m0/s1

InChI Key

YUALYRLIFVPOHL-VPLUBSIMSA-N

SMILES

O=C(O)C[C@]1(C)C(N([C@@H](CC)[C@@H](O)C)[C@H](C2=CC=C(Cl)C=C2)[C@@H](C3=CC=CC(Cl)=C3)C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AM-8553;  AM 8553;  AM8553; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid
Reactant of Route 2
2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid
Reactant of Route 3
2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid
Reactant of Route 4
2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid
Reactant of Route 5
2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid
Reactant of Route 6
2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid

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